4-Amino-5,7-dichloro-2-methylquinoline is a member of the quinoline family, which consists of heterocyclic aromatic organic compounds. This compound is characterized by the presence of two chlorine atoms and an amino group, which contribute to its chemical properties and potential biological activities. It has been studied for its synthesis, biological evaluation, and applications in various scientific fields.
4-Amino-5,7-dichloro-2-methylquinoline can be sourced from various chemical suppliers and has been the subject of academic research due to its potential therapeutic applications. It is classified under the category of halogenated quinolines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's CAS number is 917562-03-9, which uniquely identifies it in chemical databases .
The synthesis of 4-Amino-5,7-dichloro-2-methylquinoline typically involves several steps:
The molecular formula of 4-Amino-5,7-dichloro-2-methylquinoline is . Its structure features a quinoline ring with two chlorine substituents at positions 5 and 7 and an amino group at position 4. The presence of these functional groups influences its reactivity and biological properties.
The compound's structural representation can be described as follows:
4-Amino-5,7-dichloro-2-methylquinoline can participate in several chemical reactions:
The mechanism of action for 4-Amino-5,7-dichloro-2-methylquinoline is primarily linked to its ability to interact with biological macromolecules. For instance:
Research indicates that specific substitutions on the quinoline core influence its potency and selectivity towards different biological targets .
4-Amino-5,7-dichloro-2-methylquinoline exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for various applications in research and industry .
4-Amino-5,7-dichloro-2-methylquinoline has potential applications in several scientific fields:
4-Amino-5,7-dichloro-2-methylquinoline (CAS 917562-03-9) represents a structurally optimized quinoline derivative of significant interest in contemporary medicinal chemistry. Characterized by the molecular formula C₁₀H₈Cl₂N₂ and a molecular weight of 227.09 g/mol, this compound features a strategic substitution pattern that enhances its bioactivity profile [2] [4]. The quinoline nucleus serves as a privileged scaffold in drug discovery, with its derivatives demonstrating diverse therapeutic applications spanning antimalarial, antibacterial, and notably, anticancer activities [7]. The specific introduction of chlorine atoms at positions 5 and 7, a methyl group at position 2, and an amino group at position 4 creates a multifunctional pharmacophore with enhanced electronic properties and target interaction capabilities. This molecular architecture has positioned 4-amino-5,7-dichloro-2-methylquinoline as a valuable intermediate for developing novel therapeutic agents, particularly in oncology, where its derivatives exhibit potent antiproliferative activities against various cancer cell lines [3] [6].
The medicinal exploration of 4-aminoquinoline derivatives represents a century-long journey beginning with the discovery of chloroquine in 1934 by Hans Andersag. Originally developed as an antimalarial agent, chloroquine's mechanism involved inhibition of heme polymerization in Plasmodium parasites, establishing the 4-aminoquinoline scaffold as a therapeutically valuable chemical framework [7]. The subsequent observation that certain 4-aminoquinolines exhibited immunomodulatory properties expanded their therapeutic potential beyond infectious diseases to inflammatory conditions and cancer. This prompted systematic structural refinements to enhance bioactivity and overcome limitations such as drug resistance.
The evolution continued with the development of amodiaquine (with improved activity against chloroquine-resistant malaria strains) and piperaquine (characterized by an extended bisquinoline structure) [7]. The paradigm shift toward oncology applications gained momentum with the approval of pelitinib (EKB-569), an EGFR tyrosine kinase inhibitor, validating the 4-aminoquinoline core for targeted cancer therapy [7] [6]. Contemporary research focuses on molecular hybridization, strategically combining the 4-aminoquinoline pharmacophore with other bioactive motifs to create multitargeting agents. This approach has yielded compounds like VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline), which exhibits broad-spectrum anticancer activity through centrosomal disruption and lysosomal modulation [6]. Recent synthetic efforts have produced halogenated derivatives such as 4-amino-5,7-dichloro-2-methylquinoline, designed to leverage enhanced lipophilicity and target affinity for improved anticancer efficacy [3] [1].
Table 1: Evolution of Key 4-Aminoquinoline Derivatives in Drug Discovery
Compound | Structural Features | Primary Therapeutic Application | Development Era |
---|---|---|---|
Chloroquine | 7-Chloro, 4-diethylaminopentyl side chain | Antimalarial | 1930s |
Amodiaquine | 4-Hydroxyanilino side chain | Antimalarial (CQ-resistant strains) | 1940s |
Piperaquine | Bisquinoline structure | Antimalarial (ACT component) | 1960s |
Pelitinib (EKB-569) | 3-Cyanoquinoline EGFR inhibitor | Anticancer (EGFR-TK) | 2000s |
4-Amino-5,7-dichloro-2-methylquinoline | Dichloro, methyl, amino substitutions | Anticancer lead | 2010s |
VR23 (Compound 13) | Quinoline-sulfonyl hybrid | Broad-spectrum anticancer | 2010s |
The strategic placement of chlorine atoms at positions 5 and 7 of the quinoline ring profoundly enhances the compound's bioactivity through multiple mechanisms. Chlorine, being highly electronegative, withdraws electron density from the aromatic system, creating electron-deficient regions that favor π-π stacking interactions with biological targets such as DNA, enzymes, and receptors [1] [10]. This electronic perturbation significantly influences binding affinity. Furthermore, chlorine atoms substantially increase lipophilicity, facilitating passive diffusion across cellular membranes and improving bioavailability. This is evidenced by the superior anticancer activity of halogenated quinoline-metal complexes, such as platinum(II) complexes with 5,7-dichloro-8-quinolinol ligands, which demonstrated potent cytotoxicity against various cancer cell lines (IC₅₀ values as low as 2.8-6.0 μM), often outperforming cisplatin [1]. The steric bulk of chlorine atoms also contributes to optimal spatial orientation within target binding pockets, enhancing selectivity.
The methyl group at position 2 (C-2) provides complementary benefits through steric and electronic modulation. Positioned adjacent to the nitrogen atom, this substituent influences the basicity of the quinoline nitrogen and creates a steric shield that may protect against metabolic degradation. More importantly, it occupies a specific spatial volume that optimizes interactions with hydrophobic regions of target proteins. This structural advantage is demonstrated in synthetic studies where 2-methylquinoline derivatives exhibited enhanced anticancer potency compared to their unsubstituted counterparts [4] [5]. The methyl group's role in molecular planarity also contributes to improved DNA intercalation capabilities observed in certain quinoline derivatives. The synergistic effect of the 5,7-dichloro and 2-methyl substitution pattern creates a pharmacophore with optimized electronic properties, lipophilicity, and three-dimensional shape for enhanced target engagement, as demonstrated by the potent antiproliferative activity of derivatives like compound 8e (IC₅₀ = 0.03-1.24 μM across multiple cancer cell lines) [3].
Table 2: Impact of Halogen and Alkyl Substituents on Quinoline Bioactivity
Substituent Position | Physicochemical Influence | Biological Consequence | Evidence |
---|---|---|---|
5,7-Dichloro | ↑ Lipophilicity (Log P) | Enhanced cellular uptake | Higher cytotoxicity vs non-halogenated analogs [1] |
5,7-Dichloro | Electron-withdrawing effect | Favors π-π stacking with biomolecular targets | Improved DNA/protein binding affinity [1] |
5,7-Dichloro | Steric bulk | Optimal spatial fit in target pockets | Enhanced selectivity [10] |
2-Methyl | Steric protection of N-atom | Reduced metabolic deactivation | Improved metabolic stability [4] |
2-Methyl | Modulation of quinoline N basicity | Altered protonation state at physiological pH | Enhanced target interactions [5] |
2-Methyl | Hydrophobic moiety | Favorable van der Waals interactions | Increased receptor binding affinity [3] |
The 4-amino group serves as the pivotal functional element in 4-aminoquinoline pharmacology, acting as a versatile handle for molecular diversification and direct participation in target interactions. Positioned para to the quinoline nitrogen, this primary amine functions as a hydrogen bond donor and acceptor, enabling critical polar interactions with biological targets. These interactions often involve key residues in enzyme active sites or nucleotide bases in DNA, contributing significantly to binding affinity and specificity [7] [6]. The amino group's protonation state at physiological pH enhances water solubility, counterbalancing the hydrophobic character imparted by the chloro and methyl substituents and improving pharmacokinetic properties.
In pharmacophore development, the 4-amino group serves as the primary molecular anchor for constructing hybrid derivatives. Its nucleophilic character facilitates condensation reactions, nucleophilic substitutions, and metal coordination, enabling the creation of structurally diverse analogs with enhanced bioactivity. This is exemplified by compounds such as VR23, where the 4-amino group links the quinoline core to a sulfonylpiperazine moiety through a piperazine spacer. This hybrid exhibits remarkable anticancer activity (GI₅₀ = 0.03-1.24 μM against breast cancer lines) and cancer cell selectivity (up to 17.6-fold preference for cancer vs. non-cancer cells) [6]. Similarly, in platinum(II) complexes like ClQ-Pt and BrQ-Pt, the quinoline nitrogen and hydroxyl oxygen coordinate with the metal center, while the 4-amino group likely contributes to hydrogen bonding interactions critical for biological activity [1].
The 4-amino group also enables the formation of Schiff bases and other conjugates that expand therapeutic potential. Recent research demonstrates its incorporation into quinoline-1,2,4-triazine hybrids designed as antimalarial agents through molecular hybridization strategies . These hybrids leverage the 4-amino group's ability to bridge disparate pharmacophores while maintaining the essential electronic features necessary for bioactivity. The synthetic versatility of this functional group underpins the development of next-generation therapeutics, particularly in oncology, where derivatives of 4-amino-5,7-dichloro-2-methylquinoline demonstrate mechanisms involving cell cycle arrest (S-phase), cyclin A/CDK2 downregulation, and mitochondrial apoptosis pathways [1] [3].
Table 3: Pharmacological Applications of 4-Amino Group Modifications
4-Amino Modification | Compound Class | Biological Activity | Mechanistic Insight |
---|---|---|---|
Piperazine linkage | VR23 (Quinoline-sulfonyl hybrid) | Broad-spectrum anticancer | Centrosomal disruption, lysosomal volume increase [6] |
Metal coordination | [Pt(ClQ)(DMSO)Cl] | Antitumor (IC₅₀ 4.57-9.65 μM) | Telomerase inhibition, G-quadruplex stabilization [1] |
Styryl conjugation | 8e (2-Substituted-4-aminoquinoline) | Antiproliferative (IC₅₀ 0.03-1.24 μM) | Undefined, potent cytotoxicity [3] |
Triazine hybridization | Quinoline-1,2,4-triazine | β-Hematin inhibition (antimalarial) | Heme detoxification disruption |
Alkylamino side chains | Chloroquine analogs | Antimalarial/anticancer | Lysosomotropic, autophagy inhibition [7] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0